3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is an organic compound with the molecular formula C15H24O2. It is a white crystalline solid that is known for its antioxidant properties. This compound is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant in the synthesis of various complex compounds .
Mode of Action
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol can be used to synthesize 2,6-di-tert-butyl-4-(dodecylselanylmethyl)phenol and bis(3,5-di-tert-butyl-4-hydroxybenzyl) selenide by reacting with dodecaneselenolate and sodium selenide . It can also be used to synthesize monomeric antioxidants by reacting with imidazole and N-[4-(chlorocarbonyl)phenyl]maleimide .
Biochemical Pathways
It is known that the compound can undergo oxidative self-coupling by the action of k3fe(cn)6 in an alkaline medium at room temperature .
Pharmacokinetics
It is known that the compound has a molecular weight of 23635 , which may influence its bioavailability.
Result of Action
It is known that the compound can undergo reactions to form various complex compounds .
Action Environment
It is known that the compound has a melting point of 139-141 °c , which may influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol plays a significant role in biochemical reactions, primarily due to its antioxidant activity. It interacts with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage to biomolecules such as lipids, proteins, and nucleic acids. This compound is known to interact with enzymes like superoxide dismutase and catalase, enhancing their activity and contributing to the overall antioxidant defense system. Additionally, this compound can bind to proteins and alter their conformation, potentially affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response and apoptosis. By reducing oxidative stress, this compound can modulate gene expression and promote cell survival. In some cell types, this compound has been observed to enhance cellular metabolism and energy production by protecting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a scavenger of free radicals, directly neutralizing them and preventing oxidative damage. This compound can also inhibit the activity of pro-oxidant enzymes, reducing the production of ROS. Furthermore, this compound can activate antioxidant response elements (ARE) in the genome, leading to the upregulation of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its antioxidant activity can diminish with prolonged exposure to light and air. In in vitro studies, the protective effects of this compound on cells have been shown to persist for several hours, but long-term effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, it exhibits protective effects against oxidative stress and improves overall health markers. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes. It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to antioxidant defense. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall antioxidant capacity of the organism. The compound’s interaction with cofactors like glutathione is also significant, as it enhances the detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions, such as cell membranes and adipose tissue, where it can exert its antioxidant effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cell membranes. Its lipophilic nature allows it to integrate into lipid bilayers, where it can protect membrane lipids from oxidative damage. Additionally, the compound can be found in mitochondria, where it helps maintain mitochondrial integrity and function. Post-translational modifications and targeting signals may influence its localization and activity within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol typically involves the alkylation of phenol derivatives. One common method is the reaction of 2,6-di-tert-butylphenol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. This reaction typically uses oxidizing agents such as stabilized IBX.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Stabilized IBX is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be used depending on the desired product.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products:
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including antioxidants and stabilizers.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic applications due to its antioxidant activity.
Industry: Used as an additive in polymers, lubricants, and other materials to prevent oxidation and degradation.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar properties but different molecular structure.
2,4-Di-tert-butylphenol: Shares antioxidant properties but differs in the position of the tert-butyl groups.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar antioxidant properties but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is unique due to its specific molecular structure, which provides a balance of stability and reactivity. Its ability to undergo various chemical reactions while maintaining its antioxidant properties makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURKXXMYARGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020211 | |
Record name | 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,6-Di-tert-butyl-4-hydroxymethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88-26-6 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Di-tert-butyl-4-hydroxymethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-di-tert-butyl-4-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYLATED HYDROXYMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46ND6GQI48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,6-Di-tert-butyl-4-hydroxymethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 °C | |
Record name | 2,6-Di-tert-butyl-4-hydroxymethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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